Cas no 58520-04-0 ((1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine)
(1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine Chemical and Physical Properties
Names and Identifiers
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- (1S,2S)-Bis(4-methoxyphenyl)-1,2-ethanediamine
- (1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine
- 58520-03-9
- (1R,2R)-Bis(4-methoxyphenyl)-1,2-ethanediamine
- (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2- diamine
- meso-1,2-Bis(4-methoxyphenyl)ethylenediamine
- Rel-(1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine
- SCHEMBL1900477
- (1R,2R)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane
- AS-75979
- AKOS015851903
- (1R,2R)-1,2-Di(4-methoxyphenyl)-1,2-diaminoethane
- AC-19123
- (1r,2r)-1,2-di(4-methoxylphenyl)ethylenediamine
- MFCD08460192
- 58519-98-5
- 117106-36-2
- 58520-04-0
- N12183
- (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine
- (1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine
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- MDL: MFCD08460192
- Inchi: 1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m1/s1
- InChI Key: ZWMPRHYHRAUVGY-HOTGVXAUSA-N
- SMILES: COC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)OC)N)N
Computed Properties
- Exact Mass: 272.15200
- Monoisotopic Mass: 272.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 678
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- Topological Polar Surface Area: 217
- XLogP3: 1.3
Experimental Properties
- Color/Form: White or cream powder
- Density: 1.135
- Melting Point: 89-91°C
- Boiling Point: 438.2°Cat760mmHg
- Flash Point: 231.9°C
- PSA: 70.50000
- LogP: 3.80420
- Sensitiveness: Air Sensitive
- Solubility: water
(1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S36/37
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Hazardous Material Identification:
- Safety Term:S36/37
- Risk Phrases:R22
- Storage Condition:Store at 4°C,-4At ℃Store…Better
(1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I171278-1g |
(1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine |
58520-04-0 | 96% | 1g |
¥3387.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I171278-100mg |
(1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine |
58520-04-0 | 96% | 100mg |
¥621.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B119767-1g |
(1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine |
58520-04-0 | 98% | 1g |
¥464.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B119767-250mg |
(1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine |
58520-04-0 | 98% | 250mg |
¥179.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B119767-50mg |
(1S,2S)-Bis(4-methoxyphenyl)-1,2-ethanediamine |
58520-04-0 | 98.0% | 50mg |
¥379.00 | 2021-05-21 | |
| Alichem | A019118209-5g |
(1S,2S)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane |
58520-04-0 | 98% | 5g |
$405.60 | 2023-09-01 | |
| Alichem | A019118209-10g |
(1S,2S)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane |
58520-04-0 | 98% | 10g |
$689.00 | 2023-09-01 | |
| Chemenu | CM329738-1g |
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2- diamine |
58520-04-0 | 95%+ | 1g |
$110 | 2021-08-18 | |
| Chemenu | CM329738-5g |
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2- diamine |
58520-04-0 | 95%+ | 5g |
$331 | 2021-08-18 | |
| Chemenu | CM329738-10g |
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2- diamine |
58520-04-0 | 95%+ | 10g |
$552 | 2021-08-18 |
(1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine Suppliers
(1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on (1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine
Introduction to (1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine (CAS No. 58520-04-0)
(1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine (CAS No. 58520-04-0) is a chiral diamine compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable building block for the synthesis of various bioactive molecules and pharmaceuticals.
The chemical structure of (1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine consists of two methoxyphenyl groups attached to a central ethane-1,2-diamine moiety. The presence of the methoxy groups imparts additional stability and solubility to the molecule, while the chiral centers at the 1 and 2 positions contribute to its enantiomeric purity. This combination of features makes it an attractive candidate for a wide range of applications in chemical and biological research.
In recent years, the use of chiral diamines like (1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine has been extensively explored in the development of new catalysts and ligands for asymmetric synthesis. These catalysts are crucial in the production of enantiomerically pure compounds, which are essential in pharmaceuticals where the biological activity can be significantly influenced by the chirality of the molecule.
One notable application of (1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine is in the synthesis of β-amino acids. β-Amino acids are important intermediates in the preparation of peptidomimetics and other bioactive compounds. The ability to control the stereochemistry during their synthesis is critical for achieving high enantiomeric excess (ee) values. Research has shown that (1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine can serve as an effective chiral auxiliary in this context.
Furthermore, (1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine has been utilized in the development of metal complexes for catalytic reactions. These complexes have demonstrated high efficiency and selectivity in various transformations, including hydrogenation and asymmetric allylic alkylation reactions. The unique electronic and steric properties of this diamine contribute to its effectiveness as a ligand in these catalytic systems.
In addition to its role in organic synthesis, (1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine has also been investigated for its potential biological activities. Studies have shown that certain derivatives of this compound exhibit antimicrobial and antiviral properties. For instance, some researchers have reported that specific analogs can inhibit the replication of certain viruses by interfering with key viral enzymes.
The pharmaceutical industry has shown a growing interest in compounds derived from (1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine due to their potential therapeutic applications. One area of focus is the development of new drugs for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate specific neurotransmitter systems through these derivatives could lead to novel treatments with improved efficacy and reduced side effects.
To ensure the quality and purity of (1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine for research and industrial applications, rigorous analytical methods are employed. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy (NMR) are commonly used to confirm the identity and enantiomeric purity of the compound. These methods are essential for maintaining high standards in both academic research and commercial production.
In conclusion, (1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine (CAS No. 58520-04-0) is a versatile chiral diamine with significant potential in various fields of chemistry and biology. Its unique properties make it an invaluable tool for researchers working on asymmetric synthesis, catalysis, and drug discovery. As ongoing research continues to uncover new applications and insights into its behavior, this compound is likely to remain a focal point in scientific inquiry for years to come.
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